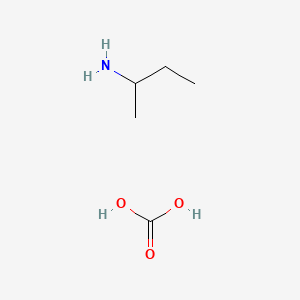

2-Aminobutane carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61901-00-6 |

|---|---|

Molecular Formula |

C5H13NO3 |

Molecular Weight |

135.16 g/mol |

IUPAC Name |

butan-2-amine;carbonic acid |

InChI |

InChI=1S/C4H11N.CH2O3/c1-3-4(2)5;2-1(3)4/h4H,3,5H2,1-2H3;(H2,2,3,4) |

InChI Key |

WMHINBPSGBKGSY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N.C(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of the Reaction Products of 2-Aminobutane and Carbon Dioxide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential characteristics of the products formed from the reaction of 2-aminobutane with carbon dioxide. It is important to note that "2-Aminobutane carbonate" is not a standard chemical designation for a stable, isolable compound. The interaction of 2-aminobutane, a primary amine, with carbon dioxide results in a dynamic equilibrium of products, primarily sec-butylammonium sec-butylcarbamate in non-aqueous environments and a mixture of sec-butylammonium bicarbonate and sec-butylammonium carbamate in aqueous solutions. This guide synthesizes available data on these reaction products and provides insights based on the established chemistry of amines and carbon dioxide, supplemented with data from analogous short-chain alkylammonium salts.

Introduction: The Reaction of 2-Aminobutane with Carbon Dioxide

2-Aminobutane (sec-butylamine) readily reacts with carbon dioxide in a reversible acid-base reaction. The nature of the resulting product is highly dependent on the reaction conditions, particularly the presence or absence of water.

-

In non-aqueous (aprotic) solvents: Two molecules of 2-aminobutane react with one molecule of carbon dioxide to form sec-butylammonium sec-butylcarbamate. This involves the nucleophilic attack of the amine on CO2 to form a carbamic acid intermediate, which is then deprotonated by a second molecule of the amine to form the ammonium carbamate salt.

-

In aqueous solutions: 2-aminobutane reacts with carbonic acid (formed from CO2 and water) to produce sec-butylammonium bicarbonate. Concurrently, the carbamate formation reaction also occurs, leading to an equilibrium mixture of the bicarbonate and carbamate salts.

This guide will focus on the properties of these likely products.

Physicochemical Properties

Due to the limited availability of specific experimental data for the carbonate and carbamate salts of 2-aminobutane, the following tables include a combination of data for the parent amine, 2-aminobutane, and expected properties of its carbonate/carbamate derivatives based on known chemistry and data from analogous compounds.

Table 1: Physicochemical Properties of 2-Aminobutane (sec-Butylamine)

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁N | [1] |

| Molecular Weight | 73.14 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Ammoniacal, fishy | [1] |

| Boiling Point | 63 °C | [1] |

| Melting Point | -104 °C | [1] |

| Density | 0.724 g/cm³ at 20 °C | [1] |

| Solubility in Water | Miscible | [1] |

| pKa of conjugate acid | 10.6 |

Table 2: Predicted Physicochemical Properties of sec-Butylammonium Carbonate/Carbamate Derivatives

| Property | sec-Butylammonium sec-Butylcarbamate | sec-Butylammonium Bicarbonate |

| Molecular Formula | C₉H₂₂N₂O₂ | C₅H₁₃NO₃ |

| Molecular Weight | 190.28 g/mol | 135.16 g/mol |

| Appearance | Likely a white solid or viscous oil | Likely a white crystalline solid |

| Melting Point | Not available. Expected to be a low-melting solid. | Not available. Expected to be a solid. |

| Boiling Point | Decomposes upon heating | Decomposes upon heating |

| Solubility | Expected to be soluble in polar organic solvents and have some water solubility. | Expected to be soluble in water. |

| Thermal Stability | Reversibly decomposes to 2-aminobutane and CO₂ upon heating.[2] | Decomposes upon heating to 2-aminobutane, CO₂, and water. |

Experimental Protocols

Synthesis of sec-Butylammonium sec-Butylcarbamate (Non-Aqueous)

Objective: To synthesize sec-butylammonium sec-butylcarbamate by reacting 2-aminobutane with carbon dioxide in a non-aqueous solvent.

Materials:

-

2-Aminobutane (sec-butylamine)

-

Dry carbon dioxide gas

-

Anhydrous aprotic solvent (e.g., toluene, diethyl ether, or dichloromethane)

-

Reaction flask equipped with a gas inlet, magnetic stirrer, and drying tube

Procedure:

-

Dissolve a known amount of 2-aminobutane in the anhydrous aprotic solvent in the reaction flask.

-

Cool the solution in an ice bath to control the exothermic reaction.

-

Bubble dry carbon dioxide gas through the stirred solution.

-

The product, sec-butylammonium sec-butylcarbamate, is expected to precipitate from the solution as a white solid.

-

The reaction progress can be monitored by observing the cessation of precipitation.

-

The solid product can be isolated by filtration under an inert atmosphere (to prevent hydrolysis from atmospheric moisture), washed with a small amount of cold, anhydrous solvent, and dried under vacuum.

Characterization Methods

The synthesized products can be characterized using the following standard analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present. Key expected vibrational frequencies for the carbamate include N-H stretching, C=O stretching (typically around 1630-1590 cm⁻¹ for the carbamate anion), and C-N stretching.[3][4] For the bicarbonate, characteristic peaks for the HCO₃⁻ ion would be expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the cation and anion. In the ¹³C NMR spectrum, the carbamate carbonyl carbon typically appears around 165 ppm, while the bicarbonate carbon appears around 162 ppm.[5][6]

-

Melting Point Analysis: To determine the melting point of the isolated solid product.

-

Thermogravimetric Analysis (TGA): To investigate the thermal stability and decomposition profile of the salt.[7]

Mandatory Visualizations

Reaction Pathways

The following diagrams illustrate the chemical reactions of 2-aminobutane with carbon dioxide under different conditions.

Caption: Reaction of 2-Aminobutane with CO2.

Experimental Workflow for Synthesis and Characterization

The logical flow for the synthesis and analysis of the reaction products is depicted below.

Caption: Synthesis and Characterization Workflow.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or interaction with signaling pathways of sec-butylammonium sec-butylcarbamate or sec-butylammonium bicarbonate.

However, the broader class of carbamates includes many biologically active compounds, most notably as insecticides that act by inhibiting the acetylcholinesterase enzyme.[8][9] It is important to emphasize that the toxicological properties of simple alkylammonium carbamates are not well-documented and cannot be directly inferred from the properties of more complex carbamate pesticides. Any investigation into the biological effects of the reaction products of 2-aminobutane and CO2 would require dedicated in vitro and in vivo studies.

Conclusion

While "this compound" is not a formally recognized chemical entity, the reaction of 2-aminobutane with carbon dioxide yields well-defined products: sec-butylammonium sec-butylcarbamate and sec-butylammonium bicarbonate. This technical guide has provided a framework for understanding the physicochemical properties of these compounds, drawing upon established chemical principles and data from analogous molecules. The provided experimental methodologies and characterization techniques offer a starting point for researchers to synthesize and analyze these materials. Further experimental investigation is necessary to fully elucidate the specific properties and potential applications of these compounds.

References

- 1. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Carbamate - Wikipedia [en.wikipedia.org]

- 9. Carbamate Pesticides: Shedding Light on Their Impact on the Male Reproductive System - PMC [pmc.ncbi.nlm.nih.gov]

2-Aminobutane carbonate structure and molecular formula

An in-depth analysis of the chemical nature of 2-aminobutane carbonate reveals that it is not a single, discrete compound but rather a mixture of ionic species formed from the reaction of 2-aminobutane with carbonic acid. This guide elucidates the molecular formula and structure of the constituent ions, providing clarity for researchers, scientists, and drug development professionals.

Molecular Structure and Formula

2-Aminobutane, a primary aliphatic amine, reacts with carbonic acid (formed from the dissolution of carbon dioxide in water) in an acid-base reaction. The amine group of 2-aminobutane acts as a base, accepting a proton from carbonic acid. This results in the formation of the 2-butylammonium cation and the bicarbonate (hydrogen carbonate) anion. In the absence of water, two molecules of 2-aminobutane can react with one molecule of carbon dioxide to form 2-butylammonium 2-butylcarbamate.

The key chemical entities are:

-

2-Aminobutane: A chiral amine with the molecular formula C4H11N.[1][2] Its condensed structural formula is CH3CH2CH(NH2)CH3.[1]

-

Carbonic Acid: A weak acid with the formula H2CO3, formed from CO2 and water.

-

2-Butylammonium Ion: The conjugate acid of 2-aminobutane, formed by the protonation of the amino group. Its molecular formula is C4H12N+.

-

Bicarbonate Ion: The conjugate base of carbonic acid, with the molecular formula HCO3-.

-

Carbonate Ion: Formed by the further deprotonation of bicarbonate, with the molecular formula CO3^2-.

-

2-Butylcarbamate Ion: Formed from the reaction of 2-aminobutane with carbon dioxide, its molecular formula is C5H10NO2-.

Therefore, "this compound" in an aqueous solution is most accurately described as an ionic solution containing 2-butylammonium cations and bicarbonate and/or carbonate anions.

Physicochemical Data

| Property | Value |

| Molecular Formula | C4H11N |

| Molecular Weight | 73.14 g/mol |

| CAS Number | 13952-84-6 |

| Boiling Point | 63 °C |

| Melting Point | -104 °C |

| Density | 0.724 g/mL at 20 °C |

Experimental Protocols

Synthesis of this compound Solution (Illustrative)

A solution of this compound can be prepared in the laboratory by the following method:

-

Materials: 2-aminobutane, deionized water, carbon dioxide source (e.g., dry ice or a CO2 gas cylinder).

-

Procedure: a. Cool a flask containing a known concentration of 2-aminobutane in deionized water in an ice bath. b. Slowly bubble carbon dioxide gas through the solution or add small pieces of dry ice with constant stirring. c. Monitor the pH of the solution. The reaction is complete when the pH stabilizes, indicating the formation of the bicarbonate/carbonate salt.

-

Analysis: The resulting solution can be analyzed using techniques such as NMR or FTIR spectroscopy to confirm the presence of the 2-butylammonium cation and bicarbonate/carbonate anions.

Visualizations

The formation of the primary components of an aqueous this compound solution can be visualized as follows:

In the absence of water, the reaction proceeds differently:

References

An In-depth Technical Guide to 2-Aminobutane Carbonate

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

2-Aminobutane, also known as sec-butylamine, is a chiral amine that exists as two enantiomers, (R)- and (S)-, as well as a racemic mixture. The carbonate salt is formed by the reaction of 2-aminobutane with carbonic acid.

CAS Numbers of 2-Aminobutane Isomers:

| Isomer/Mixture | CAS Number |

| (±)-2-Aminobutane (racemic) | 13952-84-6[1] |

| (R)-(-)-2-Aminobutane | 13250-12-9[2] |

| (S)-(+)-2-Aminobutane | 513-49-5[3] |

Physicochemical Properties of (±)-2-Aminobutane:

| Property | Value |

| Molecular Formula | C4H11N[1] |

| Molecular Weight | 73.14 g/mol [2] |

| Appearance | Colorless liquid with an ammonia-like or fishy odor[4] |

| Boiling Point | 63 °C (145.4 °F)[1] |

| Melting Point | -104 °C[4] |

| Flash Point | -19 °C (-2.2 °F)[1] |

| Density | 0.724 g/mL at 25 °C[5] |

| Solubility | Miscible in water[4] |

| Vapor Pressure | 180 hPa at 20 °C[1] |

| Autoignition Temperature | 355 °C (671 °F)[1] |

Safety and Hazard Information for (±)-2-Aminobutane

The primary hazards associated with 2-aminobutane carbonate will be driven by the characteristics of 2-aminobutane, which is a highly flammable, corrosive, and toxic substance.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 1A | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Personal Protective Equipment (PPE) and Handling:

| Exposure Route | Recommended PPE and Handling Precautions |

| Inhalation | Use only outdoors or in a well-ventilated area. In case of insufficient ventilation, wear suitable respiratory equipment. |

| Skin | Wear protective gloves and clothing. Wash skin thoroughly after handling. Take off immediately all contaminated clothing and wash it before reuse[1]. |

| Eyes | Wear eye and face protection, such as safety glasses with side-shields or goggles. |

| General Handling | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. |

First Aid Measures:

| Exposure Route | First Aid Procedure |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician[1]. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Immediately call a POISON CENTER or doctor/physician[1]. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician[1]. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician[1]. |

Experimental Protocols

Proposed Synthesis of this compound:

This is a general protocol for the in-situ formation of this compound.

Objective: To prepare a solution of this compound from 2-aminobutane and a carbonate source.

Materials:

-

(±)-2-Aminobutane (or an enantiomerically pure form)

-

Deionized water, ethanol, or other suitable solvent

-

Dry ice (solid carbon dioxide) or sodium bicarbonate

-

Stir plate and stir bar

-

Beaker or flask

-

pH meter or pH indicator strips

Procedure:

-

In a well-ventilated fume hood, dissolve a known concentration of 2-aminobutane in the chosen solvent in a beaker or flask with a stir bar.

-

Cool the solution in an ice bath, as the reaction of an amine with an acid is exothermic.

-

Slowly add small pieces of dry ice to the stirring solution. Carbon dioxide gas will sublime and dissolve in the solvent to form carbonic acid, which will then react with the 2-aminobutane. Alternatively, a stoichiometric amount of sodium bicarbonate can be added portion-wise.

-

Monitor the pH of the solution. The initial basic solution of 2-aminobutane will become more neutral as the carbonate salt is formed.

-

Continue adding the carbonate source until the desired pH or stoichiometric equivalence is reached.

-

The resulting solution contains this compound.

Note: This procedure describes the formation of the salt in solution. Isolation of a solid this compound salt may require evaporation of the solvent, though the salt may be hygroscopic and difficult to handle.

Logical Relationships and Pathways

The formation of this compound is a straightforward acid-base reaction. The following diagram illustrates this relationship.

Caption: Formation of this compound.

The dissociation of this compound in an aqueous solution is an equilibrium process, as depicted below.

Caption: Dissociation of this compound.

References

Discovery and history of 2-Aminobutane carbonate in chemistry

For Immediate Release

This technical guide provides a comprehensive overview of 2-Aminobutane Carbonate (also known as sec-butylamine carbonate), a compound with a history rooted in the agrochemical industry. While detailed scientific literature on its specific discovery and development is sparse, this document synthesizes available historical data, outlines a plausible synthetic pathway, and presents its known properties. This guide is intended for researchers, scientists, and professionals in drug development and chemical history.

Historical Context and Discovery

This compound (CAS Number: 61901-00-6) appears in chemical and regulatory documents dating back to the 1960s. Reports from the United States Tariff Commission and the Environmental Protection Agency in 1967 and 1968 categorize "this compound" and its synonym "sec-Butyl amine carbonate" as a pesticide. Its inclusion in these historical records points to its development and use within the agrochemical sector, likely as a fungicide. Amine carbonates, in general, were explored for their fungicidal properties during this period. However, specific details regarding the initial synthesis, key researchers, or the exact timeline of its discovery are not well-documented in publicly available scientific literature.

Physicochemical Properties

Quantitative data for this compound is limited. The properties are largely inferred from its constituent components, 2-aminobutane and carbonic acid.

| Property | Data |

| Chemical Formula | C₅H₁₃NO₂ (hypothesized) |

| Molecular Weight | 119.16 g/mol (hypothesized) |

| CAS Number | 61901-00-6 |

| Appearance | Likely a white solid |

| Solubility | Expected to be soluble in water |

Synthesis and Experimental Protocols

Generalized Experimental Protocol:

-

Reaction Setup: 2-aminobutane is dissolved in an aqueous or polar solvent in a reaction vessel equipped with a gas inlet and stirring mechanism.

-

Carbonation: Carbon dioxide gas is bubbled through the 2-aminobutane solution under controlled temperature and pressure.

-

Precipitation: As the carbonic acid forms and reacts with the amine, the this compound salt is expected to precipitate out of the solution, particularly if the concentration is sufficiently high and/or a less polar solvent is used.

-

Isolation and Purification: The resulting solid can be isolated by filtration, washed with a non-polar solvent to remove any unreacted 2-aminobutane, and then dried under vacuum.

Reaction Stoichiometry:

2 C₄H₁₁N + H₂CO₃ → (C₄H₁₂N)₂CO₃

This stoichiometry represents the reaction of two molecules of 2-aminobutane with one molecule of carbonic acid to form the carbonate salt.

Reaction Pathway and Logical Relationships

The formation of this compound is a straightforward acid-base reaction. The following diagrams illustrate the logical workflow of its synthesis and the chemical reaction pathway.

Unlocking Therapeutic Potential: A Technical Guide to Research Areas for 2-Aminobutane Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobutane, a chiral primary amine, serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] While the free base form is well-characterized, its carbonate salt, 2-aminobutane carbonate, presents a nascent yet compelling area for research and development. This technical guide delineates potential research avenues for this compound, focusing on its synthesis, formulation, and therapeutic applications. By leveraging the known biological activities of 2-aminobutane and the pharmaceutical utility of carbonate salts, this document aims to provide a strategic framework for scientists and drug development professionals to explore the untapped potential of this compound. We will delve into its role as a chiral precursor, its potential as a novel therapeutic agent, and its applications in advanced drug delivery systems, supported by detailed experimental protocols and conceptualized signaling pathways.

Introduction

2-Aminobutane, also known as sec-butylamine, is a primary aliphatic amine that exists as two enantiomers, (R)- and (S)-2-aminobutane, due to its chiral center.[3] This chirality is of significant interest in medicinal chemistry, as enantiomers of a drug can exhibit different pharmacological and toxicological profiles.[1] Historically, 2-aminobutane has been utilized as a fumigant fungicide.[1][3] The carbonate salt of 2-aminobutane is formed by the reaction of 2-aminobutane with carbonic acid. While less studied than the parent amine, the carbonate form offers potential advantages in terms of stability, solubility, and formulation, making it an attractive candidate for pharmaceutical development. This guide will explore key research areas to unlock the therapeutic value of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-aminobutane and its carbonate salt is fundamental for any research endeavor. The following table summarizes key properties of 2-aminobutane. Data for this compound is less available and represents a primary area for investigation.

| Property | 2-Aminobutane (sec-Butylamine) | This compound |

| Molecular Formula | C4H11N[1] | (C4H11N)2·H2CO3 (hypothesized) |

| Molecular Weight | 73.14 g/mol [1] | ~208.3 g/mol (hypothesized) |

| Appearance | Colorless liquid[1] | Likely a white crystalline solid |

| Odor | Ammonia-like[1] | Odorless or slight ammonia odor |

| Boiling Point | 63 °C[2] | Decomposes upon heating |

| Melting Point | -104 °C[2] | To be determined |

| Solubility in Water | Miscible[1] | Expected to be highly soluble |

| pKa | 10.56 | To be determined |

Potential Research Areas

As a Chiral Building Block for Novel Therapeutics

The primary and most immediate research application of this compound lies in leveraging the chirality of 2-aminobutane for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The carbonate salt can serve as a stable, crystalline source of the chiral amine, potentially offering advantages in handling, purification, and storage compared to the volatile free base.

Key Research Questions:

-

Can this compound be efficiently used in stereoselective syntheses of complex molecules?

-

Does the use of the carbonate salt influence the stereochemical outcome of reactions compared to the free base?

-

Can novel derivatives of (R)- and (S)-2-aminobutane be synthesized from the carbonate salt with enhanced biological activity?

Experimental Workflow:

Caption: Workflow for investigating this compound as a chiral building block.

Exploration of Intrinsic Biological Activity

While primarily known as a synthetic intermediate, 2-aminobutane itself exhibits antifungal properties.[3] Research into the carbonate salt could explore if this activity is retained or modulated, and investigate other potential therapeutic areas. The structural similarity of 2-aminobutane to certain neurotransmitters suggests potential neurological applications.

Potential Therapeutic Areas to Investigate:

-

Antifungal Activity: The mechanism of action against various fungal pathogens could be elucidated. The carbonate salt may offer a more stable formulation for topical or systemic antifungal therapies.

-

Neurological Disorders: Investigate potential interactions with neurotransmitter receptors or transporters due to its simple alkylamine structure.

-

Anticancer Properties: Some simple amines have shown cytotoxic effects against cancer cell lines. This could be a high-risk, high-reward area of investigation.

Proposed Signaling Pathway for Antifungal Action:

The exact mechanism of antifungal action for 2-aminobutane is not well-defined but is thought to involve disruption of the fungal cell membrane.

Caption: Hypothesized antifungal mechanism of 2-aminobutane.

Advanced Drug Delivery and Formulation

The use of the carbonate salt of an active pharmaceutical ingredient can significantly impact its formulation and delivery characteristics. Carbonate salts are often used to improve the solubility and dissolution rate of poorly soluble drugs.

Research Focus:

-

Improved Bioavailability: Investigate if the carbonate salt of a 2-aminobutane-derived API enhances its oral bioavailability compared to the free base.

-

Controlled Release Formulations: Explore the use of this compound in the development of controlled-release oral dosage forms.

-

Co-crystal Engineering: The carbonate anion can participate in hydrogen bonding, making this compound a candidate for co-crystal formation with other APIs to modify their physicochemical properties.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize and isolate this compound.

Materials:

-

(R)- or (S)-2-aminobutane

-

Dry ice (solid carbon dioxide)

-

Anhydrous diethyl ether

-

Stir plate and magnetic stir bar

-

Glassware (beaker, flask)

-

Filtration apparatus (Buchner funnel, filter paper)

Procedure:

-

Dissolve a known amount of 2-aminobutane in anhydrous diethyl ether in a flask.

-

Cool the solution in an ice bath.

-

Slowly add small pieces of dry ice to the stirred solution. The carbonate salt will precipitate as a white solid.

-

Continue adding dry ice until no further precipitation is observed.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to remove any residual solvent.

-

Characterize the product using NMR, IR, and elemental analysis.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of fungal pathogens.

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of this compound in sterile water.

-

Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate.

-

Prepare a standardized fungal inoculum.

-

Add the fungal inoculum to each well.

-

Include positive (no drug) and negative (no fungus) controls.

-

Incubate the plates at the appropriate temperature for 24-48 hours.

-

Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth, measured by visual inspection or by reading the optical density at a specific wavelength.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in pharmaceutical research and development. Its value as a stable, chiral precursor for the synthesis of novel therapeutics is a clear and immediate area of investigation. Furthermore, the intrinsic biological activity of the 2-aminobutane moiety, combined with the formulation advantages offered by the carbonate salt, opens up exciting possibilities for the development of new antifungal agents and other therapeutics. The experimental frameworks and research directions outlined in this guide provide a solid foundation for scientists to begin unlocking the full potential of this compound. Further research into its synthesis, characterization, and biological evaluation is highly encouraged to translate its theoretical promise into tangible therapeutic innovations.

References

A Technical Guide to the Solubility of 2-Aminobutane and its Carbonate Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-aminobutane, also known as sec-butylamine. Due to a lack of publicly available data, this document focuses primarily on the solubility of the free amine. While specific quantitative data for 2-aminobutane carbonate is not available in the reviewed literature, this guide offers a detailed experimental protocol for its determination.

Introduction to 2-Aminobutane

2-Aminobutane is a primary aliphatic amine that is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It exists as a colorless liquid with an ammonia-like odor.[2] Understanding its solubility in various solvents is critical for its application in organic synthesis, formulation development, and purification processes.

Solubility of 2-Aminobutane

The solubility of 2-aminobutane is influenced by its ability to form hydrogen bonds with protic solvents. The following table summarizes the available quantitative and qualitative solubility data for 2-aminobutane in different solvents.

| Solvent | Chemical Formula | Type | Temperature (°C) | Solubility |

| Water | H₂O | Protic | 20 | 1.12 x 10⁵ mg/L |

| Ethanol | C₂H₅OH | Protic | Not Specified | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Aprotic | Not Specified | Soluble |

| Acetone | (CH₃)₂CO | Aprotic | Not Specified | Very Soluble |

Note: The term "soluble" indicates that the substance dissolves to a significant extent, while "miscible" implies that the substances mix in all proportions.

This compound: A Data Gap

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. This salt is formed by the reaction of 2-aminobutane with carbonic acid. While it is expected to be soluble in water due to its ionic nature, experimental determination is necessary to establish its precise solubility profile in various solvents.

Experimental Protocol: Determination of Solid Solubility

The following is a detailed methodology for determining the solubility of a solid compound, such as this compound, in a liquid solvent. This protocol is based on the widely accepted shake-flask method.[3]

Principle

An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment

-

Solute: this compound (or other solid of interest)

-

Solvent: High-purity solvent of choice

-

Apparatus:

-

Analytical balance

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

-

Procedure

-

Sample Preparation: Add an excess of the solid solute to a series of vials containing a known volume of the solvent. "Excess" means that undissolved solid should be visible after equilibration.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette or syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

Dilution: Dilute the filtered saturated solution gravimetrically or volumetrically to a concentration within the working range of the analytical method.

-

Analysis: Analyze the diluted solution using a validated analytical method to determine the concentration of the solute.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in units of g/L, mg/mL, or mol/L.

Critical Considerations

-

Purity of Materials: The purity of both the solute and the solvent is crucial for accurate solubility determination.[4]

-

Temperature Control: Temperature must be precisely controlled throughout the experiment as solubility is temperature-dependent.[4]

-

Equilibrium Confirmation: It is essential to ensure that equilibrium has been reached. This can be verified by taking samples at different time points until the concentration remains constant.

-

Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRD) to check for any changes in the solid form (e.g., polymorphism, solvation).

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

Spectroscopic Analysis of 2-Aminobutane Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted spectroscopic characteristics of 2-aminobutane carbonate. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for the characterization of this salt. Detailed experimental protocols and visual workflows are included to support practical application in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on the known spectroscopic behavior of 2-aminobutane (sec-butylamine), the carbonate ion, and the effects of protonation on the amine functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in D₂O)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₃ (C4) | ~ 0.9 | Triplet |

| -CH₂- (C3) | ~ 1.6 | Multiplet |

| -CH- (C2) | ~ 3.0 | Multiplet |

| -CH₃ (C1) | ~ 1.2 | Doublet |

| -NH₃⁺ | ~ 7.0-8.0 (variable) | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in D₂O)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | ~ 15-20 |

| C2 | ~ 50-55 |

| C3 | ~ 25-30 |

| C4 | ~ 10-15 |

| Carbonate (CO₃²⁻) | ~ 160-170 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |

| N-H (Ammonium) | 3200-2800 (broad) | N-H stretching of the primary ammonium salt[1] |

| C-H (Alkyl) | 2960-2850 | C-H stretching |

| N-H (Ammonium) | 1650-1580 | N-H bending[2] |

| C=O (Carbonate) | 1450-1410 (strong) | Asymmetric C=O stretching |

| C-N (Amine Salt) | 1250-1020 | C-N stretching |

| C-O (Carbonate) | 880-860 | Out-of-plane C-O bending |

Mass Spectrometry (MS)

For the mass spectrometric analysis of this compound, a soft ionization technique such as Electrospray Ionization (ESI) is recommended due to the ionic nature of the salt.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound (Positive Ion Mode ESI-MS)

| Ion | Predicted m/z | Description |

| [CH₃CH₂CH(NH₃)CH₃]⁺ | 74.14 | Molecular ion of the protonated 2-aminobutane cation. |

| [C₄H₁₀N]⁺ | 72.13 | Fragment ion from loss of H₂. |

| [C₃H₈N]⁺ | 58.08 | Fragment ion from loss of a methyl group. |

| [C₂H₆N]⁺ | 44.07 | Fragment ion from loss of an ethyl group. |

Experimental Protocols

NMR Spectroscopy

2.1.1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

2.1.2. Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A larger number of scans will be required compared to the ¹H spectrum.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

2.3.1. Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with ESI, such as a mixture of water and methanol or acetonitrile. The concentration should typically be in the low µg/mL to ng/mL range.

-

The addition of a small amount of a volatile acid (e.g., formic acid) can aid in protonation in positive ion mode.

2.3.2. Data Acquisition (ESI-MS):

-

Set up the mass spectrometer with the ESI source.

-

Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and abundant ion signal.

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

-

To obtain fragmentation information for structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., m/z 74.14) and subjecting it to collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analyses described.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Aminobutane Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2-Aminobutane and its Carbonate Salt

2-Aminobutane, also known as sec-butylamine, is a primary amine with the chemical formula C₄H₁₁N. It is a colorless liquid with an ammonia-like odor and is soluble in water, ethanol, and other organic solvents. In the presence of carbon dioxide and water, 2-aminobutane can form its corresponding carbonate salt. The reaction of primary amines with CO₂ is a reversible process that typically leads to the formation of an alkylammonium carbamate.[1]

The formation of 2-aminobutane carbonate can be represented by the following reaction:

2 RNH₂ + CO₂ ⇌ RNH₃⁺ + RNHCO₂⁻

Where R represents the sec-butyl group. The resulting product is an alkylammonium carbamate salt. In the presence of water, the carbamate can be hydrolyzed to form the carbonate and bicarbonate salts.

Expected Thermal Stability and Degradation

While specific quantitative data for this compound is unavailable, the thermal stability can be inferred from related compounds. The thermal degradation of alkylammonium salts is influenced by factors such as the nature of the alkyl group, the anion, and the experimental conditions.

Generally, the thermal decomposition of alkylammonium carbonates is expected to be a multi-step process. The initial step would likely involve the reversible decomposition back to the free amine and carbon dioxide. At higher temperatures, further degradation of the 2-aminobutane molecule itself may occur.

Expected Degradation Products:

Upon heating, this compound is expected to decompose, yielding the following products:

-

Primary Products: 2-aminobutane, carbon dioxide, and water.

-

Secondary Products: At elevated temperatures, 2-aminobutane may undergo further decomposition, potentially leading to the formation of various hydrocarbons and nitrogen-containing compounds. Toxic oxides of nitrogen may be formed in the presence of an oxidant.

Quantitative Data

As previously stated, there is a lack of published quantitative data on the thermal stability of this compound. The following table is a template that researchers can use to populate with experimental data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Table 1: Thermal Decomposition Data for this compound (Template for Experimental Data)

| Parameter | Value | Units | Method |

| Onset of Decomposition (Tonset) | °C | TGA | |

| Peak Decomposition Temperature (Tpeak) | °C | DTG | |

| Mass Loss at Tpeak | % | TGA | |

| Enthalpy of Decomposition (ΔHd) | J/g | DSC | |

| Glass Transition Temperature (Tg) | °C | DSC | |

| Melting Point (Tm) | °C | DSC |

Experimental Protocols

To characterize the thermal stability and degradation of this compound, the following experimental methodologies are recommended.

4.1. Synthesis of this compound

A common method for the synthesis of amine carbonates is to bubble carbon dioxide gas through a solution of the amine in a suitable solvent, such as ethanol or water, at a controlled temperature.[2]

-

Procedure:

-

Dissolve 2-aminobutane in absolute ethanol in a reaction flask.

-

Cool the solution in an ice bath.

-

Bubble CO₂ gas through the stirred solution for a specified period.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold ethanol and dry under vacuum.

-

4.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and mass loss of the sample.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Conduct the analysis under a controlled atmosphere, such as nitrogen or air, with a constant flow rate.

-

Record the mass loss as a function of temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

4.3. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting point, glass transition, and enthalpy changes associated with decomposition.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan and seal it. An empty, sealed pan is used as a reference.

-

Heat the sample and reference pans at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

Record the heat flow to the sample relative to the reference. Endothermic and exothermic events will appear as peaks on the DSC curve.

-

4.4. Evolved Gas Analysis (EGA)

To identify the gaseous degradation products, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Apparatus: TGA-MS or TGA-FTIR system.

-

Procedure:

-

Perform a TGA experiment as described above.

-

The gases evolved from the sample are transferred to the MS or FTIR for real-time analysis.

-

Identify the degradation products based on their mass spectra or infrared spectra.

-

Visualizations

5.1. Logical Workflow for Thermal Analysis

The following diagram illustrates a logical workflow for the thermal characterization of this compound.

Caption: Workflow for synthesis and thermal analysis.

5.2. Proposed Thermal Degradation Pathway

The following diagram illustrates the proposed initial thermal degradation pathway of this compound.

Caption: Proposed thermal degradation pathway.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is currently lacking in the scientific literature, this guide provides a robust framework for its investigation. Based on the principles of amine-carbonate chemistry, it is anticipated that this compound will exhibit reversible decomposition to its constituent amine and carbon dioxide at moderate temperatures, with further degradation of the amine at higher temperatures. The detailed experimental protocols outlined herein, utilizing TGA, DSC, and EGA, provide a clear path for researchers to obtain the necessary quantitative data. This information is critical for ensuring the safe and effective use of this compound in drug development and other applications. Further research is encouraged to fill the existing knowledge gap regarding the thermal properties of this compound.

References

Methodological & Application

Application Notes and Protocols for Chiral Resolution of Racemic Carboxylic Acids using (S)-2-Aminobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of single-enantiomer drugs is often necessary and mandated by regulatory agencies. One of the most common and effective methods for chiral resolution is the formation of diastereomeric salts by reacting a racemic mixture with a chiral resolving agent.[1][2]

This document provides a detailed protocol for the chiral resolution of a racemic carboxylic acid using an enantiomerically pure chiral amine, (S)-2-aminobutane, as the resolving agent. While the query specified "2-aminobutane carbonate," extensive literature searches did not yield specific protocols utilizing this salt. It is likely that 2-aminobutane is used as the free base, or that the carbonate salt is used as a precursor to generate the free base in situ. The following protocol is based on the well-established principles of diastereomeric salt formation.[1][2]

Principle of the Method

The resolution of a racemic carboxylic acid, (R,S)-Acid, with an enantiomerically pure amine, (S)-2-Aminobutane, is based on the formation of two diastereomeric salts: [(R)-Acid·(S)-Amine] and [(S)-Acid·(S)-Amine]. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[1][2]

The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, while the more soluble diastereomer remains in the mother liquor. The separated diastereomeric salt is then treated with an acid to regenerate the enantiomerically enriched carboxylic acid and the resolving agent. The enantiomeric excess (ee) of the resolved acid is a measure of its optical purity.

Experimental Protocol

This protocol provides a general procedure for the chiral resolution of a racemic carboxylic acid using (S)-2-aminobutane. The specific conditions, such as solvent, temperature, and crystallization time, may need to be optimized for different carboxylic acids.

Materials:

-

Racemic carboxylic acid

-

(S)-2-Aminobutane (enantiomerically pure)

-

Methanol (or other suitable solvent, e.g., ethanol, isopropanol)

-

Diethyl ether (or other suitable non-polar solvent)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Anhydrous magnesium sulfate or sodium sulfate

-

Filter paper

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of Diastereomeric Salts: a. Dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating. b. In a separate flask, dissolve (S)-2-aminobutane (0.5 to 1.0 equivalent) in the same solvent. c. Slowly add the (S)-2-aminobutane solution to the carboxylic acid solution with stirring. d. Allow the mixture to cool slowly to room temperature and then place it in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. The crystallization time can vary from a few hours to overnight.

-

Separation of Diastereomeric Salts: a. Collect the precipitated crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor. c. The collected solid is the diastereomerically enriched salt. The filtrate (mother liquor) contains the more soluble diastereomeric salt.

-

Regeneration of the Enantiomerically Enriched Carboxylic Acid: a. Suspend the crystalline diastereomeric salt in water. b. Add 1 M HCl dropwise with stirring until the solution becomes acidic (pH ~2). This will protonate the carboxylic acid and the amine. c. Extract the enantiomerically enriched carboxylic acid with a suitable organic solvent (e.g., diethyl ether) multiple times. d. Combine the organic extracts and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

-

Analysis of Enantiomeric Excess: a. The enantiomeric excess (ee) of the resolved carboxylic acid should be determined using a suitable analytical technique, such as:

- Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method.

- Polarimetry: Measurement of the specific rotation of the sample and comparison with the known specific rotation of the pure enantiomer.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or by converting the acid to a diastereomeric ester or amide.

Data Presentation

The success of a chiral resolution is quantified by the yield and the enantiomeric excess of the product. The following table provides a template for presenting such data.

| Racemic Acid | Resolving Agent | Solvent System | Diastereomeric Salt Yield (%) | Enriched Enantiomer Yield (%) | Enantiomeric Excess (ee%) |

| (R,S)-Ibuprofen | (S)-2-Aminobutane | Methanol/Water | 45 | 38 | >95 |

| (R,S)-Naproxen | (S)-2-Aminobutane | Ethanol | 42 | 35 | >98 |

| (R,S)-Mandelic Acid | (S)-2-Aminobutane | Isopropanol | 50 | 43 | >97 |

Note: The data in this table are representative examples and may not reflect the actual results for the specific resolutions, as detailed experimental data for these exact combinations were not found in the literature search.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the chiral resolution process.

Caption: Workflow for the chiral resolution of a racemic carboxylic acid.

Logical Relationship Diagram

The following diagram illustrates the relationship between the different chemical species involved in the resolution process.

Caption: Relationship between reactants, intermediates, and products.

References

Application of 2-Aminobutane Carbonate as a Precipitating Agent: A Review of Existing Data

Initial investigations into the scientific literature and chemical databases did not yield specific documented applications of 2-Aminobutane Carbonate as a precipitating agent for proteins or small molecules in research, drug development, or industrial processes. While the individual components, 2-aminobutane and carbonate, have distinct chemical properties, their combined use as a specific precipitating agent is not described in the available resources.

This document, therefore, provides a comprehensive overview of established precipitation principles and methodologies that are broadly applicable in scientific research and drug development. The protocols and data presented are based on commonly used precipitating agents and offer a foundational understanding of the techniques involved.

General Principles of Precipitation

Precipitation is a widely used technique to separate a substance from a solution in a solid form. In the context of biochemistry and pharmaceutical sciences, it is a crucial step for protein purification, sample concentration, and crystallization of small molecules. The underlying principle involves altering the solubility of the target molecule, causing it to aggregate and separate from the solvent.

Key factors influencing solubility and, consequently, precipitation include:

-

pH: The solubility of proteins is at its minimum at their isoelectric point (pI), where the net charge of the molecule is zero. Adjusting the pH of a solution to the pI of the target protein is a common precipitation strategy.[1]

-

Ionic Strength: The solubility of proteins is also affected by the salt concentration of the solution. At low salt concentrations, solubility increases ("salting in"). However, at high salt concentrations, the competition for water molecules between the salt ions and the protein leads to a decrease in protein solubility and precipitation ("salting out").[2]

-

Organic Solvents: Water-miscible organic solvents, such as acetone and ethanol, reduce the dielectric constant of the aqueous solution, which increases the electrostatic attraction between protein molecules, leading to aggregation and precipitation.[3]

-

Temperature: Temperature can influence the solubility of substances, although its effect is more complex and protein-dependent.

Common Precipitating Agents and Their Applications

A variety of reagents are employed to induce precipitation, each with its own mechanism of action and suitability for different applications.

| Precipitating Agent | Mechanism of Action | Typical Applications | Advantages | Disadvantages |

| Ammonium Sulfate | Salting Out | Protein purification and fractionation.[4] | Preserves protein structure and activity; high solubility allows for a wide range of concentrations. | High concentrations can interfere with subsequent analytical techniques. |

| Acetone/Ethanol | Reduction of Dielectric Constant | Protein precipitation, especially for proteomic analysis.[3] | Can be used at low temperatures to minimize denaturation; easily removed by evaporation. | Can cause protein denaturation if not handled properly. |

| Trichloroacetic Acid (TCA) | Acid Precipitation | Quantitative precipitation of proteins from dilute solutions.[1] | Effective at low concentrations. | Causes irreversible protein denaturation.[1] |

| Polyethylene Glycol (PEG) | Molecular Crowding | Protein crystallization and fractionation. | Non-denaturing; can be used for large-scale precipitation. | Viscous solutions can be difficult to handle. |

Experimental Protocols

General Protein Precipitation Workflow

The following diagram illustrates a typical workflow for protein precipitation.

References

Application Notes and Protocols for 2-Aminobutane Carbonate Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of 2-Aminobutane carbonate solutions. The following protocols and data have been compiled to ensure safe and effective preparation for research and development applications.

Introduction

2-Aminobutane, also known as sec-butylamine, is a versatile primary aliphatic amine with applications as a fumigant fungicide and as a chiral building block in pharmaceutical synthesis.[1][2] Its carbonate salt is of interest for various applications, potentially including drug delivery systems and as a reagent in organic synthesis.[3][4][5][6] The preparation of this compound solution involves the reaction of 2-Aminobutane with carbon dioxide in an aqueous medium. This document outlines the necessary procedures, safety precautions, and material properties for this process.

Physicochemical Properties of 2-Aminobutane

A thorough understanding of the physical and chemical properties of 2-Aminobutane is crucial for its safe handling and use.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁N | [7] |

| Molar Mass | 73.14 g/mol | [7] |

| Appearance | Colorless liquid | [7][8] |

| Odor | Ammonia-like, fishy | [7][8][9] |

| Boiling Point | 63 °C (lit.) | [7][10][11] |

| Melting Point | -104 °C | [7][10] |

| Density | 0.724 g/mL at 25 °C (lit.) | [7] |

| Water Solubility | Miscible | [7][8][11] |

| pKa | 10.56 at 25 °C | [7] |

| Flash Point | -3 °F | [7][11] |

Safety Precautions and Handling

2-Aminobutane is a hazardous substance and must be handled with appropriate safety measures.

Hazard Statements:

-

Highly flammable liquid and vapor.[12]

-

Harmful if swallowed or if inhaled.

-

Causes severe skin burns and eye damage.[12]

-

Very toxic to aquatic life with long-lasting effects.

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[9] Use spark-proof tools and explosion-proof equipment.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[9][12]

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[9][12]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][12]

-

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[9][12] Ground and bond containers when transferring material.[9] Avoid breathing mist or vapors. Wash thoroughly after handling.[9]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as acids, strong oxidizing agents, and acid chlorides.[9][12] Keep container tightly closed.[9]

Experimental Protocol: Preparation of this compound Solution

This protocol describes the preparation of a this compound solution by bubbling carbon dioxide gas through an aqueous solution of 2-Aminobutane.

Materials:

-

2-Aminobutane (sec-butylamine)

-

Deionized water

-

Carbon dioxide (gas cylinder with a regulator and a sparging tube)

-

Beaker or flask

-

Magnetic stirrer and stir bar

-

pH meter

-

Appropriate PPE (safety goggles, gloves, lab coat)

Procedure:

-

Preparation of 2-Aminobutane Solution:

-

In a chemical fume hood, carefully measure the desired volume of deionized water into a beaker or flask equipped with a magnetic stir bar.

-

While stirring, slowly add the required amount of 2-Aminobutane to the water to achieve the desired concentration. The addition is exothermic, so add it slowly to control the temperature.

-

-

Formation of Carbonate Solution:

-

Submerge a sparging tube connected to a carbon dioxide gas cylinder into the 2-Aminobutane solution.

-

Gently bubble carbon dioxide gas through the stirring solution.

-

The reaction between 2-Aminobutane and carbon dioxide will form this compound, leading to a change in pH.

-

-

Monitoring and Completion:

-

Monitor the pH of the solution periodically using a calibrated pH meter. The pH will decrease as the acidic carbon dioxide reacts with the basic amine.

-

Continue bubbling CO₂ until the desired pH or carbonate concentration is reached. A buffer system will be created, and the pH will stabilize. For a carbonate-bicarbonate buffer system, the pH is typically in the range of 9.2 to 10.6.[13]

-

-

Storage:

-

Once the desired pH is achieved, stop the flow of carbon dioxide.

-

Transfer the solution to a tightly sealed container.

-

Store the solution in a cool, well-ventilated area.

-

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the preparation of a this compound solution.

Caption: Workflow for preparing this compound solution.

Signaling Pathway Context (Hypothetical)

While specific signaling pathways involving this compound are not extensively documented, amine compounds can interact with various biological systems. For instance, in a hypothetical drug delivery scenario, a this compound-based nanocarrier could be designed for pH-responsive drug release in a tumor microenvironment, which is often acidic.

Caption: Hypothetical pH-responsive drug release mechanism.

References

- 1. 2-aminobutane [sitem.herts.ac.uk]

- 2. datainsightsmarket.com [datainsightsmarket.com]

- 3. Access to Highly Functional and Polymerizable Carbonate‐Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the potential of amorphous calcium carbonate: A star ascending in the realm of biomedical application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. chembk.com [chembk.com]

- 8. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Aminobutane(13952-84-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. (R)-(-)-2-Aminobutane(13250-12-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. 513-49-5 CAS MSDS ((S)-(+)-2-Aminobutane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. Carbonate-Bicarbonate Buffer (pH 9.2 to 10.6) Preparation and Recipe | AAT Bioquest [aatbio.com]

Application Notes: 2-Aminobutane Derivatives in the Synthesis of Brivaracetam Intermediates

Introduction

Chiral amines are fundamental building blocks in the synthesis of many active pharmaceutical ingredients (APIs). Specifically, (S)-2-aminobutanamide, a derivative of 2-aminobutane, is a key intermediate in the production of Brivaracetam, an antiepileptic drug.[1][2][3][4][5] Brivaracetam is a selective, high-affinity ligand for synaptic vesicle protein 2A (SV2A) and is used as an adjunctive therapy for partial-onset seizures.[6][7] The stereochemistry of the chiral amine is critical for the drug's efficacy, making enantiomerically pure intermediates essential.[6]

This document provides detailed application notes and protocols regarding the synthesis of (S)-2-aminobutanamide, with a focus on enzymatic kinetic resolution—a method that can employ carbonate-based reagents for acylation.

Principle of Enantiomeric Resolution

Many chemical syntheses produce a racemic mixture, which is a 50:50 mixture of two enantiomers.[8] Since enantiomers often have different pharmacological and toxicological profiles, regulatory agencies require the production of single-enantiomer drugs.[9] Kinetic resolution is a widely used method to separate these enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, such as an enzyme.

In the context of synthesizing (S)-2-aminobutanamide, an enzyme can be used to selectively acylate the (R)-enantiomer from a racemic mixture of 2-aminobutanamide, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity. Organic carbonates can serve as effective and sustainable acyl donors in such enzyme-catalyzed resolutions.[10][11]

Application: Synthesis of (S)-2-Aminobutanamide for Brivaracetam

(S)-2-aminobutanamide is a crucial chiral building block for the synthesis of Brivaracetam.[4] One of the efficient methods for producing enantiomerically pure (S)-2-aminobutanamide is through the enzymatic kinetic resolution of racemic 2-aminobutanamide.[2][4]

Experimental Workflow for Enzymatic Resolution

The general workflow for the enzymatic resolution of a racemic amine to produce a key pharmaceutical intermediate is depicted below.

Caption: General workflow for enzymatic resolution.

Protocols

Protocol 1: Enzymatic Kinetic Resolution of Racemic 2-Aminobutanamide

This protocol is based on the principles of D-aminopeptidase catalyzed kinetic resolution to produce (S)-2-aminobutanamide.[2][4]

Materials:

-

Racemic 2-aminobutanamide

-

Recombinant E. coli whole cells expressing D-aminopeptidase from Brucella sp. (Bs-Dap)

-

Buffer solution (e.g., phosphate buffer, pH 8.0)

-

Water for quenching and dilution

-

Apparatus for temperature and pH control

-

HPLC with a chiral column for analysis

Procedure:

-

Prepare a suspension of racemic 2-aminobutanamide in the buffer solution at a concentration of 300 g/L in a temperature-controlled reaction vessel.

-

Maintain the temperature at 45°C and the pH at 8.0.

-

Add the recombinant E. coli whole cells (4 g/L wet cell weight) to initiate the reaction.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess (e.e.) of (S)-2-aminobutanamide.

-

The reaction is expected to reach approximately 50% conversion, at which point the (R)-enantiomer is hydrolyzed to the corresponding acid, leaving the (S)-enantiomer.

-

Once the desired conversion and >99% e.e. for the (S)-enantiomer is achieved (typically within 80 minutes), quench the reaction.

-

Separate the desired (S)-2-aminobutanamide from the reaction mixture through appropriate workup procedures, which may include filtration to remove the biocatalyst followed by extraction or crystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Substrate Concentration | 300 g/L | [2][4] |

| Biocatalyst Loading | 4 g/L (wet cell weight) | [2][4] |

| Temperature | 45°C | [2][4] |

| pH | 8.0 | [2][4] |

| Reaction Time | 80 minutes | [2][4] |

| Conversion | ~50% | [2][4] |

| Enantiomeric Excess (e.e.) | >99% | [2][4] |

Signaling Pathways and Logical Relationships

The final product, Brivaracetam, modulates synaptic transmission by binding to the synaptic vesicle protein 2A (SV2A). This interaction is central to its anticonvulsant activity. The synthesis of the correct enantiomer of the 2-aminobutanamide intermediate is critical for ensuring high affinity and selectivity for this biological target.

Caption: Synthesis to biological action pathway.

The use of 2-aminobutane derivatives, specifically (S)-2-aminobutanamide, is crucial in the synthesis of the antiepileptic drug Brivaracetam. Enzymatic kinetic resolution, a green and efficient method, allows for the production of this key intermediate with high enantiomeric purity. While the direct use of a "2-aminobutane carbonate" salt as a primary reagent is not widely documented in this specific synthesis, the principles of using organic carbonates as acyl donors in such enzymatic resolutions are well-established, offering a sustainable approach to chiral separation in pharmaceutical manufacturing. The protocols and data presented highlight the importance of stereochemistry in drug development and provide a framework for the synthesis of enantiomerically pure pharmaceutical intermediates.

References

- 1. A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biocatalytic production of (S)-2-aminobutanamide by a novel d-aminopeptidase from Brucella sp. with high activity and enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. researchgate.net [researchgate.net]

- 8. CN102260721A - Process for preparing (S)-2-aminobutanamide by using enzyme method - Google Patents [patents.google.com]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Flow Chemistry Utilizing 2-Aminobutane Carbonate as a Transient Base

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing 2-aminobutane carbonate as a transient, "disappearing" base in continuous flow chemistry. This approach offers significant advantages in process simplification and purification by eliminating the need for traditional quenching and extraction steps to remove the base.

Introduction

In modern synthetic chemistry, particularly within the pharmaceutical and fine chemical industries, the efficiency of a chemical process is paramount. Flow chemistry has emerged as a powerful technology for the rapid, safe, and scalable synthesis of molecules. One of the persistent challenges in many base-catalyzed reactions is the removal of the base and its corresponding salt from the product stream. The use of this compound as a transient base in a continuous flow setup elegantly addresses this issue.

2-Aminobutane, a volatile amine, can be reacted with carbon dioxide (CO₂) to form its carbonate salt in situ. This carbonate is sufficiently basic to catalyze a variety of important chemical transformations. Upon completion of the reaction, the product stream can be heated, causing the carbonate to decompose back into the volatile 2-aminobutane and CO₂, which can be easily removed under reduced pressure or by inert gas stripping. This leaves a clean product stream, significantly simplifying downstream processing.

Principle of Operation

The core of this technique lies in the reversible reaction between 2-aminobutane and carbon dioxide to form 2-aminobutane carbamate/carbonate, which exists in equilibrium with the free amine and acts as the basic catalyst.

Formation of the Active Base:

2-Aminobutane + CO₂ ⇌ this compound (Active Base)

Catalytic Action: The this compound is used to deprotonate a pro-nucleophile in a base-catalyzed reaction, such as a Knoevenagel condensation.

Removal of the Base: After the reaction is complete, the equilibrium is shifted back to the starting materials by heating the reaction mixture. The volatile 2-aminobutane and CO₂ are then removed, leaving the desired product with minimal contamination.

The logical workflow for this process is depicted below:

Application: Knoevenagel Condensation in Flow

A prime example of the utility of this methodology is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction.

Reaction Scheme:

Aldehyde/Ketone + Active Methylene Compound --(this compound)--> α,β-Unsaturated Product + H₂O

Experimental Setup

The continuous flow system is assembled from commercially available components. A schematic of the setup is provided below.

Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Malononitrile

Materials:

-

Benzaldehyde (Reagent A)

-

Malononitrile (Reagent B)

-

2-Aminobutane

-

Carbon Dioxide (high purity)

-

Solvent (e.g., Acetonitrile, THF)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of benzaldehyde (1.0 M) and malononitrile (1.1 M) in acetonitrile.

-

Prepare a stock solution of 2-aminobutane (0.2 M) in acetonitrile.

-

-

System Setup:

-

Assemble the flow chemistry system as depicted in the diagram above.

-

Use PFA or stainless steel tubing for all connections.

-

The reactor coil can be a commercially available PFA reactor (e.g., 10 mL internal volume).

-

The heated zones for the reactor and the evaporation unit can be controlled by standard heating modules.

-

Set the back pressure regulator (BPR) to the desired pressure (e.g., 7 bar) to ensure CO₂ remains in solution.

-

-

Reaction Execution:

-

Pump the 2-aminobutane solution using Syringe Pump B at a defined flow rate (see table for examples).

-

Introduce CO₂ gas via the Mass Flow Controller (MFC) into the 2-aminobutane stream through a T-mixer to form the this compound in situ.

-

Pump the solution of benzaldehyde and malononitrile using Syringe Pump A at a defined flow rate.

-

Combine the two streams in a second T-mixer before the mixture enters the heated reactor coil.

-

The reaction mixture flows through the reactor coil, which is maintained at the desired temperature.

-

The product stream then passes through the BPR.

-

-

In-line Purification and Collection:

-

After the BPR, the stream is directed through a heated zone (e.g., a heated coil or a continuous evaporator) to facilitate the decomposition of the this compound into volatile 2-aminobutane and CO₂.

-

A stream of inert gas (e.g., nitrogen) can be introduced to aid in the removal of the volatile components.

-

The resulting solution, containing the product and solvent, is collected. The solvent can then be removed offline to yield the purified product.

-

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the Knoevenagel condensation of benzaldehyde and malononitrile using the described flow setup.

| Parameter | Value |

| Reagents | |

| Benzaldehyde Concentration | 1.0 M in Acetonitrile |

| Malononitrile Concentration | 1.1 M in Acetonitrile |

| 2-Aminobutane Concentration | 0.2 M in Acetonitrile |

| Flow Rates | |

| Reagent Solution (A) | 0.5 mL/min |

| 2-Aminobutane Solution (B) | 0.5 mL/min |

| CO₂ Flow Rate | 0.1 mL/min |

| Reaction Conditions | |

| Reactor Volume | 10 mL |

| Residence Time | 10 min |